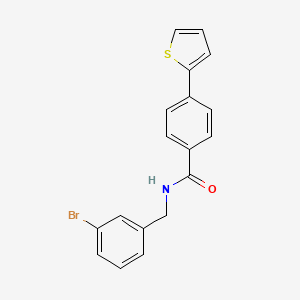![molecular formula C16H21N3O3 B12449093 1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12449093.png)
1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes a pyrrolone ring substituted with butyl, dimethyl, and nitrophenylamino groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions
Preparation of Pyrrolone Core: The pyrrolone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Introduction of Nitrophenylamino Group: The nitrophenylamino group can be introduced through nucleophilic substitution reactions using 4-nitroaniline and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halides, nucleophiles, electrophiles, appropriate solvents, and catalysts.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolone derivatives.
科学研究应用
1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The nitrophenylamino group may play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. The compound’s effects may be mediated through pathways involving oxidative stress, signal transduction, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 1-butyl-3,4-dimethyl-5-[(4-aminophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
- 1-butyl-3,4-dimethyl-5-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
- 1-butyl-3,4-dimethyl-5-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the nitrophenylamino group, which imparts specific electronic and steric properties
属性
分子式 |
C16H21N3O3 |
|---|---|
分子量 |
303.36 g/mol |
IUPAC 名称 |
1-butyl-3,4-dimethyl-2-(4-nitroanilino)-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H21N3O3/c1-4-5-10-18-15(11(2)12(3)16(18)20)17-13-6-8-14(9-7-13)19(21)22/h6-9,15,17H,4-5,10H2,1-3H3 |
InChI 键 |
WKLXGOHCOOVDOE-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(C(=C(C1=O)C)C)NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B12449016.png)
![N,N'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide)](/img/structure/B12449019.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12449026.png)
![2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol](/img/structure/B12449028.png)
![1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12449036.png)
methanone](/img/structure/B12449042.png)
![2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid](/img/structure/B12449045.png)


![4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12449067.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12449070.png)
![N-[(1Z)-1-chloro-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12449073.png)


